

Application Note: Cell-Based Cholesterol Uptake Assay Using Crilvastatin

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Compound of Interest

Compound Name: *Crilvastatin*

Cat. No.: *B1669614*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in various diseases, most notably atherosclerosis and cardiovascular disease. Cells acquire cholesterol through de novo synthesis and by uptake of low-density lipoproteins (LDL) from the circulation. This uptake is primarily mediated by the LDL receptor (LDLR).[1][2] Statins, or HMG-CoA reductase inhibitors, are a class of drugs that lower plasma cholesterol.[1][3] They act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5] This reduction in intracellular cholesterol triggers a compensatory mechanism: the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[2][6] Activated SREBP-2 upregulates the transcription of the LDLR gene, leading to an increased number of LDL receptors on the cell surface and consequently, enhanced uptake of LDL-cholesterol from the extracellular environment.[1][5]

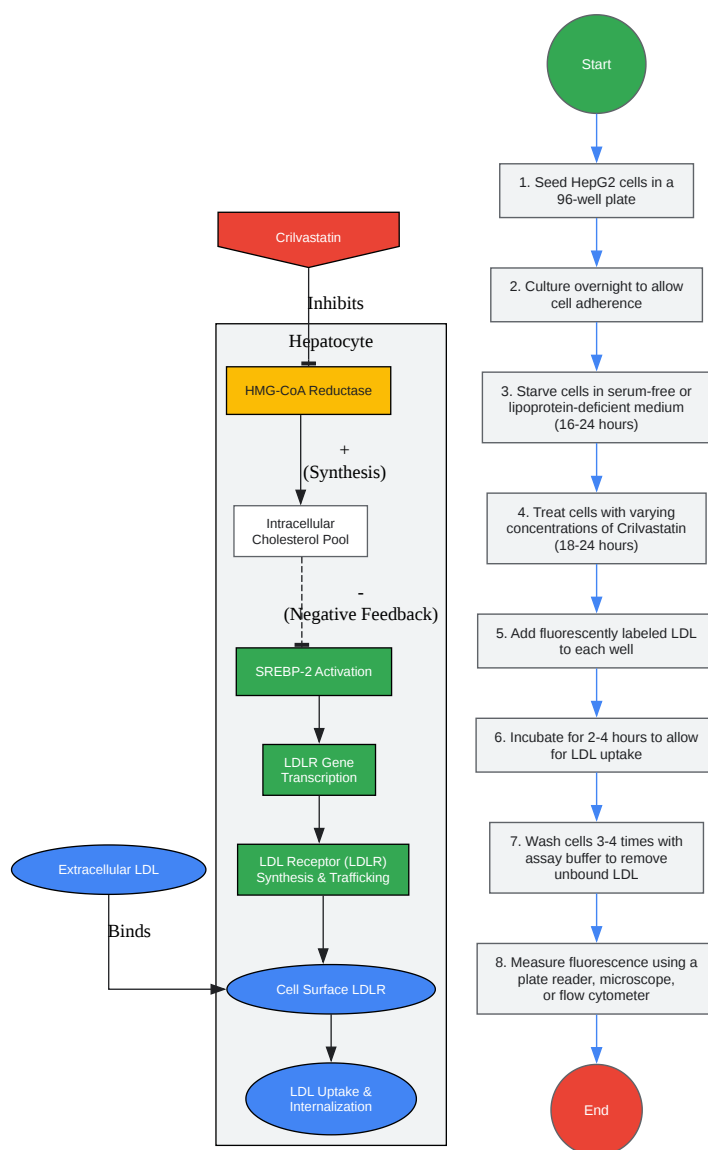
Crilvastatin is a member of the pyrrolidone family of drugs and functions as an HMG-CoA reductase inhibitor.[7] It has been shown to increase the uptake of LDL-cholesterol in the liver.[7] This application note provides a detailed protocol for a cell-based assay to quantify the effect of **Crilvastatin** on cholesterol uptake using fluorescently labeled LDL.

Assay Principle

This assay quantifies cellular cholesterol uptake by utilizing fluorescently labeled LDL particles (e.g., DyLight™-labeled LDL or Dil-LDL).[8][9] Cultured cells, such as the human hepatoma cell line HepG2, are first treated with **Crivastatin** to induce LDLR expression. Subsequently, the cells are incubated with fluorescent LDL. The amount of LDL internalized by the cells is directly proportional to the fluorescence intensity, which can be measured using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for **Crivastatin** and the general workflow for the cholesterol uptake assay.



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- To cite this document: BenchChem. [Application Note: Cell-Based Cholesterol Uptake Assay Using Crilvastatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669614#cell-based-cholesterol-uptake-assay-using-crilvastatin]

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